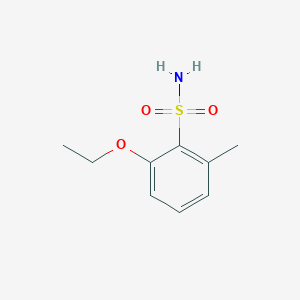
2-Ethoxy-6-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-6-methylbenzenesulfonamide is a substituted benzenesulfonamide derivative featuring an ethoxy group at the 2-position and a methyl group at the 6-position of the aromatic ring.
科学研究应用
Scientific Research Applications
1. Medicinal Chemistry
- Antibacterial Activity : The primary application of 2-Ethoxy-6-methylbenzenesulfonamide lies in its antibacterial properties. Sulfonamides inhibit bacterial growth by blocking folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism makes it a candidate for developing therapeutic agents against bacterial infections.
- Case Study : In a study examining various sulfonamide derivatives, modifications to the structure of this compound enhanced its selectivity against specific pathogens, demonstrating its potential as a targeted antibacterial agent.
2. Agricultural Applications
- Herbicides and Pesticides : The compound's sulfonamide structure can be utilized in developing herbicides and pesticides. Its ability to interfere with metabolic pathways in plants and pests positions it as a valuable component in agrochemical formulations.
3. Biochemical Research
- Enzyme Interaction Studies : Research on the binding affinity of this compound to various enzymes has shown promising results. It can serve as an inhibitor or modulator, providing insights into enzyme mechanisms and potential therapeutic targets.
Future Directions in Research
The ongoing research into this compound focuses on:
- Structure-Activity Relationship (SAR) Studies : These studies aim to identify how variations in the compound's structure affect its biological activity, which could lead to the development of more potent derivatives .
- Novel Therapeutic Applications : Investigating its potential use beyond antibacterial applications, such as in cancer therapy or as an anti-inflammatory agent, could expand its utility in medicine.
常见问题
Basic Research Questions
Q. What are the key synthetic routes for 2-Ethoxy-6-methylbenzenesulfonamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically begins with a substituted benzenesulfonyl chloride precursor. For example, analogous compounds like 6-ethoxybenzothiazole-2-sulfenamide are synthesized via substitution reactions using sodium hypochlorite and ammonium hydroxide under controlled temperatures (0–5°C) to avoid decomposition . Optimization involves:
- Temperature control : Maintaining low temperatures to prevent side reactions.
- Reagent stoichiometry : Adjusting NaOH and hypochlorite concentrations to maximize sulfonamide formation.
- Purification : Recrystallization from ethyl acetate improves purity .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR spectroscopy : Analyze 1H- and 13C-NMR spectra to confirm substituent positions and hydrogen environments. For example, benzenesulfonamide derivatives show distinct aromatic proton shifts (δ 7.0–8.0 ppm) and sulfonamide NH2 signals (δ 4.5–5.5 ppm) .
- Mass spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. SHELX is robust for resolving sulfonamide crystal structures, even with twinned data .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity, and what experimental frameworks validate these changes?
- Methodological Answer :
- Substitution strategies : Replace the ethoxy or methyl groups with electron-withdrawing (e.g., Cl, F) or donating (e.g., morpholine) groups to modulate bioactivity. For example, fluorinated analogs (e.g., 2-fluoro-6-methoxybenzenesulfonamide) show enhanced enzyme inhibition due to increased electronegativity .
- Biological assays :
- Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms using fluorometric assays.
- Cellular uptake : Use radiolabeled derivatives (e.g., 14C) to quantify permeability in cancer cell lines .
Q. What analytical approaches resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Data triangulation : Cross-validate results using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity).
- Meta-analysis : Compare published IC50 values across studies, accounting for variables like buffer pH or cell line heterogeneity. For example, conflicting IC50 values in kinase inhibition studies may arise from differences in ATP concentrations .
Q. How can computational modeling guide the design of this compound-based inhibitors with improved selectivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target proteins (e.g., carbonic anhydrase IX).
- MD simulations : Run 100-ns trajectories to assess ligand-protein stability and identify key residues for interaction.
- QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .
相似化合物的比较
Comparison with Structural Analogs
2-Chloro-6-methylbenzenesulfonyl chloride
This compound shares the methyl group at the 6-position but replaces the ethoxy group with a chlorine atom at the 2-position. Crucially, it is a sulfonyl chloride (-SO₂Cl), a highly reactive intermediate used to synthesize sulfonamides via nucleophilic substitution. The chlorine substituent, being electron-withdrawing, increases the electrophilicity of the sulfur atom, enhancing reactivity compared to 2-Ethoxy-6-methylbenzenesulfonamide. Industrial applications include its use as a precursor in agrochemical or pharmaceutical synthesis .
5-Bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
This structurally complex analog introduces a bromine atom at the 5-position and a pyrimidinyl-ethyl moiety on the sulfonamide nitrogen. Compared to this compound, this derivative likely exhibits enhanced binding specificity in biological systems, though at the cost of synthetic complexity .
Physicochemical and Functional Differences
The table below summarizes key differences:
Key Observations:
- Electronic Effects: The ethoxy group (electron-donating) in this compound reduces sulfonamide acidity (higher pKa) compared to chloro-substituted analogs, impacting solubility and hydrogen-bonding capacity.
- Reactivity: Sulfonyl chlorides (e.g., 2-Chloro-6-methylbenzenesulfonyl chloride) are highly reactive, enabling facile conversion to sulfonamides, whereas pre-formed sulfonamides are more stable.
- Bioactivity: The pyrimidine moiety in the brominated analog implies tailored biological targeting, whereas the simpler structure of this compound may favor broader applicability as an intermediate.
属性
CAS 编号 |
187471-06-3 |
|---|---|
分子式 |
C9H13NO3S |
分子量 |
215.27 g/mol |
IUPAC 名称 |
2-ethoxy-6-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-8-6-4-5-7(2)9(8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) |
InChI 键 |
NRLKRSCSSPXAFM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1S(=O)(=O)N)C |
规范 SMILES |
CCOC1=CC=CC(=C1S(=O)(=O)N)C |
同义词 |
Benzenesulfonamide, 2-ethoxy-6-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















